N-methyl-N-[3-(1-methyl-5-phenylpyrazol-3-yl)propyl]oxane-4-carboxamide
Description
N-methyl-N-[3-(1-methyl-5-phenylpyrazol-3-yl)propyl]oxane-4-carboxamide: is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring, a phenyl group, and an oxane (tetrahydropyran) ring
Properties
IUPAC Name |
N-methyl-N-[3-(1-methyl-5-phenylpyrazol-3-yl)propyl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-22(20(24)17-10-13-25-14-11-17)12-6-9-18-15-19(23(2)21-18)16-7-4-3-5-8-16/h3-5,7-8,15,17H,6,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXXBWMRINEXRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CCCN(C)C(=O)C2CCOCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[3-(1-methyl-5-phenylpyrazol-3-yl)propyl]oxane-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution or through a Suzuki coupling reaction.
Formation of the Oxane Ring: The oxane ring is typically formed through a cyclization reaction involving a diol and an acid catalyst.
Final Coupling: The final step involves coupling the pyrazole derivative with the oxane ring derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the phenyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group or the pyrazole ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted pyrazoles.
Scientific Research Applications
Chemistry
In chemistry, N-methyl-N-[3-(1-methyl-5-phenylpyrazol-3-yl)propyl]oxane-4-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches for diseases.
Medicine
In medicinal chemistry, the compound is investigated for its potential pharmacological properties. Its structure suggests that it could interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-methyl-N-[3-(1-methyl-5-phenylpyrazol-3-yl)propyl]oxane-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring and phenyl group can engage in π-π interactions, hydrogen bonding, and hydrophobic interactions, which can modulate the activity of the target molecules. The oxane ring provides additional steric and electronic effects that influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-[3-(1-methyl-5-phenylpyrazol-3-yl)propyl]acetamide
- N-methyl-N-[3-(1-methyl-5-phenylpyrazol-3-yl)propyl]propionamide
- N-methyl-N-[3-(1-methyl-5-phenylpyrazol-3-yl)propyl]butanamide
Uniqueness
Compared to similar compounds, N-methyl-N-[3-(1-methyl-5-phenylpyrazol-3-yl)propyl]oxane-4-carboxamide is unique due to the presence of the oxane ring, which imparts distinct steric and electronic properties. This can lead to different reactivity and interaction profiles, making it a valuable compound for specific applications where these properties are advantageous.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
